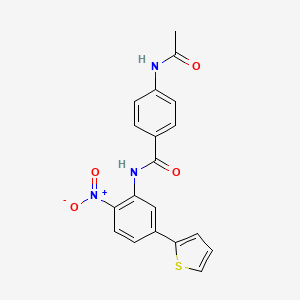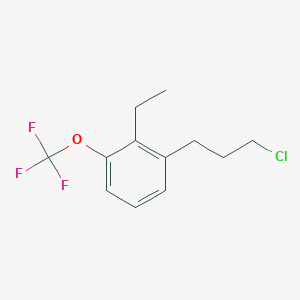
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a piperidine ring, and a boronic acid group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylpyridine and 2-methylpiperidine.
Formation of Intermediate: The first step involves the reaction of 5-bromo-2-methylpyridine with 2-methylpiperidine under specific conditions to form an intermediate compound.
Boronic Acid Formation: The intermediate compound is then subjected to a boronation reaction using boronic acid reagents to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Cross-Coupling Reactions: This compound is commonly used in Suzuki cross-coupling reactions with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents such as ethanol or water are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various biaryl compounds, modified pyridine derivatives, and other functionalized organic molecules.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies . The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-methylpyridin-3-yl)boronic acid: Similar in structure but lacks the piperidine ring.
(5-Bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
The presence of the piperidine ring in this compound distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C11H16BBrN2O2 |
|---|---|
Molekulargewicht |
298.97 g/mol |
IUPAC-Name |
[5-bromo-6-(2-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BBrN2O2/c1-8-4-2-3-5-15(8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChI-Schlüssel |
GHGVJJYPDHTEPH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2C)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(52),3,5,7,9,11,13,16,18,20,22,24,26,29,31,33,35,37,39,42,44,46,48,50-tetracosaene](/img/structure/B14072189.png)

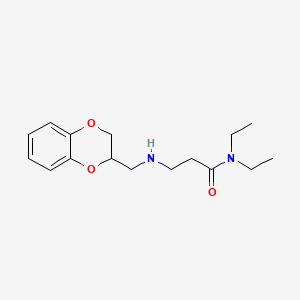
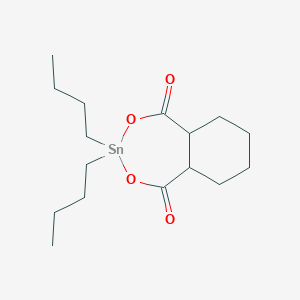


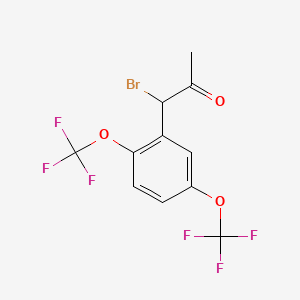
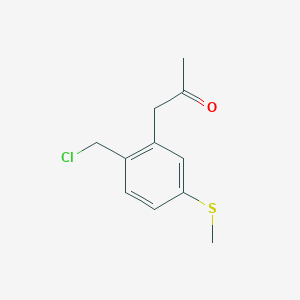

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)

